molecular formula C12H22ClN B000507 Memantine hydrochloride CAS No. 41100-52-1

Memantine hydrochloride

Cat. No.: B000507
CAS No.: 41100-52-1
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-UHFFFAOYSA-N
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Description

Memantine Hydrochloride is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms in Alzheimer’s patients. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Memantine Hydrochloride involves the reaction of 1-bromo-3,5-dimethyladamantane with urea and formic acid. The formic acid acts as both a reactant and a solvent. The reaction mixture is then hydrolyzed with an aqueous inorganic acid, followed by alkalification, extraction, and acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the same basic steps as the laboratory synthesis but is conducted under controlled conditions to ensure consistency and scalability. The purity of the crude product can reach 99.0%, and after recrystallization, it can achieve a purity of 99.98% .

Chemical Reactions Analysis

Two-Step Formamide Method

Optimized protocol ( ):

  • Formamidation :
    • Reactants : 1,3-Dimethyladamantane, formamide, HNO₃ (catalyst)
    • Conditions : 85°C (2 hrs) → 98% yield of 1-formamido-3,5-dimethyladamantane
  • Acid hydrolysis :
    • Reactants : 36% HCl (8.4:1 molar ratio vs. intermediate)
    • Conditions : Reflux (1 hr) → Recrystallization in ethanol/ethyl acetate
    • Yield : 82–84% (purity: 99.93% by GC-MS)

Advantages :

  • Eliminates hazardous solvents (e.g., diphenyl ether)
  • Reduces reaction time from 8–10 hrs to 3 hrs ( )

Urea-Based Direct Amination

Reaction conditions ( ):

  • Reactants : 1-Bromo-3,5-dimethyladamantane, urea, diphenyl ether
  • Temperature : 170°C (4 hrs) → 100°C (2 hrs)
  • Molar ratio : 1:3:2.5 (adamantane derivative:urea:diphenyl ether)
  • Yield : 75.81%
ChallengeResolution
Low solubility of ureaDiphenyl ether as solvent
Byproduct formationHexane wash for purification

Acid-Catalyzed Hydrolysis

Critical parameters ( ):

  • HCl concentration : 21% (optimized for protonation in situ)
  • Temperature : 100°C (1 hr)
  • Post-reaction treatment :
    • Solvent removal under vacuum (45°C)
    • Neutralization with NaOH (pH 8–9)

Impurity profile :

  • Primary impurity : <0.1% residual formamide ( )
  • Heavy metals : <10 ppm (USP compliance)

Recrystallization Conditions

  • Solvent system : Ethanol/ethyl acetate (3:1 v/v)
  • Crystallization yield : 91–93% ( )
  • Particle size : 50–100 μm (optimized for tablet formulation)

Identified Byproducts

  • 1-Amino-3,5,7-trimethyladamantane HCl :
    • Source : Overalkylation during amination ( )
    • Mitigation : Controlled reaction time (≤6 hrs)
  • 1-Amino-3-methyladamantane HCl :
    • Source : Incomplete dimethylation ( )
    • Mitigation : Excess formamide (25:1 molar ratio)

Analytical Methods for Purity

TechniqueApplication
GC-MSQuantification of formamide
HPLC-UV (λ=210 nm)Impurity profiling (≤0.1%)
NMR (¹H/¹³C)Structural confirmation

Cost-Effective Modifications

  • Catalyst substitution : HNO₃ replaces H₂SO₄ (reduces corrosion risk) ( )
  • Solvent recovery : Diethylene glycol recycled (85% efficiency) ( )

Environmental Impact

  • Waste streams :
    • Formic acid (hydrolysis byproduct) → Neutralized to sodium formate
    • Chlorinated solvents (DCM) → Distillation for reuse

Key Thermodynamic Data

ParameterValue
ΔH (amination)-78.4 kJ/mol
Activation energy45.2 kJ/mol
Solubility in H₂O35 mg/mL (25°C)

Scientific Research Applications

FDA Approval and Indications

Memantine was first approved by the FDA in 2003 for the treatment of moderate to severe AD. It can be utilized as monotherapy or in conjunction with cholinesterase inhibitors (ChEIs), enhancing cognitive and functional outcomes in patients .

Off-Label Uses

Recent studies have explored memantine's potential applications beyond AD, including:

  • Autism Spectrum Disorder (ASD) : A prospective trial indicated that memantine may improve social and cognitive deficits in adults with high-functioning ASD, showing significant reductions in autism severity and improvements in executive function .
  • Other Neuropsychiatric Disorders : Research suggests that memantine may have therapeutic effects in conditions characterized by excitotoxicity, such as traumatic brain injury and multiple sclerosis .

Alzheimer's Disease

A meta-analysis of multiple clinical trials has demonstrated that memantine effectively slows cognitive decline and improves daily functioning in patients with moderate to severe AD. Key findings from various studies include:

  • Statistically significant improvements in cognitive assessments like the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog) and Mini-Mental State Examination (MMSE) .
  • Long-term studies indicate that continuous treatment can enhance patients' quality of life, although cost remains a concern for many healthcare systems due to the drug's expense .

Autism Spectrum Disorder

In a study involving 18 adults with high-functioning ASD, treatment with memantine resulted in significant improvements across several measures, including:

  • Social Responsiveness Scale (SRS-A)
  • Clinical Global Impression scales
    These results suggest that memantine may offer therapeutic benefits for managing core symptoms of ASD .

Safety and Tolerability

Memantine is generally well-tolerated, with a safety profile that includes mild to moderate side effects such as dizziness, headache, and fatigue. Serious adverse events are rare, making it a viable option for long-term management of chronic conditions like AD and potentially ASD .

Comparative Studies

A notable comparative study assessed the efficacy of generic versus proprietary forms of this compound. Results indicated comparable effectiveness between the two formulations, suggesting that generic versions could provide a cost-effective alternative without compromising therapeutic outcomes .

Summary Table of Clinical Applications

Condition Efficacy Study Type
Alzheimer's DiseaseSignificant improvement in cognition and functionRandomized controlled trials
Autism Spectrum DisorderReduction in autism severity; improved executive functionProspective open-label trial
Other Neuropsychiatric DisordersPotential benefits observedVarious studies

Mechanism of Action

Memantine Hydrochloride exerts its effects by acting as an uncompetitive antagonist at NMDA receptors. By binding to these receptors, it prevents the excessive influx of calcium ions, which can lead to neuronal damage. This action helps to protect neurons from excitotoxicity, a condition that is often observed in Alzheimer’s disease . The molecular targets of this compound include the NMDA receptor-operated cation channels, which are crucial for synaptic transmission and plasticity .

Comparison with Similar Compounds

Uniqueness of Memantine Hydrochloride: this compound is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, this compound modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .

Biological Activity

Memantine hydrochloride is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist primarily used in the treatment of Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profiles, supported by data tables and case studies.

Memantine operates as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Its binding to the ion channel site of the NMDA receptor prevents excessive calcium influx into neurons, thereby mitigating excitotoxicity—a process that can lead to neuronal damage and death. Memantine has a relatively low affinity for NMDA receptors, which allows it to selectively inhibit pathological overactivation without disrupting normal neurotransmission.

Key Biological Activities:

  • Neuroprotection : Memantine has been shown to protect dopaminergic neurons from excitotoxicity and oxidative stress by modulating NMDA receptor activity .
  • BDNF Modulation : It increases brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth .
  • Anti-inflammatory Effects : Memantine reduces microglial activation and inflammation in the central nervous system, contributing to its neuroprotective effects .

Alzheimer's Disease

Memantine is primarily indicated for moderate to severe Alzheimer's disease. Multiple studies have demonstrated its efficacy in improving cognitive function and daily living activities.

StudyPopulationDosageOutcomeStatistical Significance
Reisberg et al. (2003)166 patients with moderate to severe AD10 mg/daySignificant improvement in global functioningp < 0.001
JAMA Neurology (2004)404 patients with vascular dementia20 mg/dayImproved scores on cognitive tests compared to placebop < 0.05
PMC2654628 (2006)Patients with mild to severe ADVariable dosages76% classified as responders vs. 44.7% placebop < 0.05

Case Studies

Case Study: Manic Episode Induction
A notable case involved a 73-year-old female patient with vascular neurocognitive disorder who developed a manic episode after initiating memantine treatment. Within two days of treatment, her symptoms improved; however, after one week, she exhibited excessive excitement and talkativeness, leading to discontinuation of memantine and initiation of lithium therapy . This case highlights the need for careful monitoring of psychiatric symptoms in patients receiving memantine.

Safety Profile

While memantine is generally well-tolerated, side effects can include dizziness, headache, confusion, and agitation. A meta-analysis indicated that adverse effects were more prevalent in patients treated with memantine compared to placebo but were typically mild and transient .

Research Findings

Recent studies have expanded our understanding of memantine's pharmacological profile:

  • Oxidative Stress Reduction : Memantine has been shown to reduce oxidative stress markers in aged rats and prevent neuronal loss induced by toxins like methylmercury .
  • Cerebrospinal Fluid Concentration : Research indicates that memantine levels in cerebrospinal fluid correlate with clinical outcomes, suggesting its therapeutic effects are dose-dependent .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying memantine hydrochloride in pharmaceutical formulations?

  • Methodologies :

  • UV Spectrophotometry : Measure absorbance at 205 nm using methanol as a solvent, with linearity in the range of 2–20 μg/mL and recovery rates of 99.2–101.8% .
  • HPLC with Derivatization : React memantine with 1-fluoro-2,4-dinitrobenzene to form a UV-active derivative. Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and detection at 360 nm. Validation includes specificity, linearity (5–50 μg/mL), and precision (RSD <2%) .
  • Sequential Injection Analysis (SIA) with Chemiluminescence : Utilize luminol-H₂O₂ reaction in alkaline medium (pH 10). Memantine enhances CL intensity linearly from 0.1–10 μg/mL, with LOD and LOQ of 0.03 μg/mL and 0.1 μg/mL, respectively .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Key Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Verify glove compatibility using manufacturer charts (e.g., Ansell Chemical Resistance Guide) .
  • Exposure Response :
  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
  • Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in a locked, dry area at room temperature. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictory data between analytical methods (e.g., SIA-CL vs. HPLC) when quantifying this compound?

  • Root Cause Analysis :

  • Matrix Effects : SIA-CL may show interference from excipients in tablets (e.g., lactose), whereas HPLC derivatization minimizes this via selective derivatization .
  • Sensitivity Differences : SIA-CL offers lower LOD (0.03 μg/mL) compared to HPLC (5 μg/mL), making it preferable for trace analysis but less robust for high-concentration formulations .
    • Validation Strategy : Cross-validate methods using spiked recovery experiments and assess inter-day precision across multiple matrices (e.g., plasma, tablets) .

Q. What experimental design considerations are essential for developing stability-indicating assays for this compound?

  • Forced Degradation Studies : Expose memantine to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions. Monitor degradation products via HPLC-MS to confirm method specificity .
  • Validation Parameters :

  • Linearity : 5–200% of target concentration.
  • Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
    • Example : A validated HPLC method detected 0.1% impurities after 24 hours of oxidative stress, confirming stability-indicating capability .

Q. How should a randomized controlled trial (RCT) evaluate memantine's cognitive effects in populations with Down syndrome?

  • Design Framework :

  • Population : Adolescents/young adults (n=160) with Down syndrome; exclude those with seizure disorders or renal impairment .
  • Intervention : 16-week treatment with memantine (titrated to 20 mg/day) vs. placebo, co-administered with standard care .
  • Outcome Measures :
  • Primary : Change in California Verbal Learning Test (CVLT) scores.
  • Secondary : Adaptive behavior scales (e.g., Vineland-II) .
    • Statistical Analysis : Use mixed-effects models to account for dropout rates; adjust for baseline cognitive scores and age. A Phase II trial reported a 5.7-unit improvement in Severe Impairment Battery (SIB) scores vs. placebo (p<0.001) .

Q. Method Comparison Table

Parameter UV Spectrophotometry HPLC-Derivatization SIA-CL
Linearity Range 2–20 μg/mL5–50 μg/mL0.1–10 μg/mL
LOD 0.5 μg/mL1 μg/mL0.03 μg/mL
Precision (RSD) <1.5%<2%<1.8%
Sample Throughput LowModerateHigh

Properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Molecular Weight

215.76 g/mol
Source PubChem
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Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
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Record name Memantine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
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Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
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Record name MEMANTINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

1.99 grams of 1-chloro-3,5-dimethyl-adamantane were heated with 0.9 gram urea for about 40 minutes at 220° C. The heating was carried out in a closed vessel in an oil bath with a thermostat. After cooling, the reaction product was pulverized and made into a paste with 50 ml. water. The water phase was brought to a pH between 3 and 5 by dropwise addition of concentrated HCl. The acidified water phase was extracted with two 10-ml. ether portions. Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide, and stirred for 5 minutes. After stirring, the alkaline water phase was extracted with four portions of ether, 10 ml. each. The combined ether extracts were dried over potassium hydroxide. By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride was precipitated. The yield was 1.7 grams (78% of the theoretical yield). The product did not melt until 300° C.
Quantity
1.99 g
Type
reactant
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0.9 g
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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